Harzialactone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

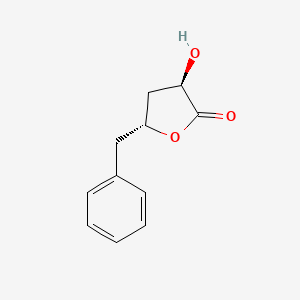

Harzialactone A, also known as this compound, is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Harzialactone A is characterized by a unique structural configuration that contributes to its biological activity. Various synthetic methods have been developed to produce this compound, including chemoenzymatic approaches that utilize biocatalysts for stereoselective reductions. Notably, a recent study highlighted the use of engineered oxidoreductases to achieve high enantiomeric purity in the synthesis of this compound, demonstrating its potential for scalable production in pharmaceutical applications .

Antitumor Activity

This compound exhibits potent antitumor properties. It has been shown to inhibit the proliferation of various cancer cell lines, including P388 cells, with mechanisms that may involve disruption of cellular processes essential for tumor growth. The compound's unique structure allows it to interact with cellular targets effectively, making it a candidate for further development as an anticancer agent .

Antileishmanial Activity

Recent investigations have revealed that this compound possesses significant antileishmanial activity against intracellular amastigotes of Leishmania species. The compound effectively penetrates macrophage phagolysosomes, where it exerts its therapeutic effects. Studies indicate that this compound could serve as a lead compound for developing treatments for leishmaniasis, a disease caused by parasitic infections .

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | P388 Cells | 2.5 | |

| Antileishmanial | Leishmania donovani | 1.0 | |

| Cytotoxicity | Various Cancer Cell Lines | 3.0 |

Case Studies

- Antitumor Efficacy : In a study examining the effects of this compound on P388 cells, researchers observed a dose-dependent inhibition of cell proliferation, with an IC50 value of 2.5 µM. The study concluded that the compound's mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways .

- Leishmanicidal Mechanism : Another study focused on the leishmanicidal properties of this compound demonstrated its ability to overcome cellular barriers and accumulate in macrophages. The selectivity index was calculated to assess its safety profile, revealing promising results for future therapeutic applications against leishmaniasis .

Propriétés

Formule moléculaire |

C11H12O3 |

|---|---|

Poids moléculaire |

192.21 g/mol |

Nom IUPAC |

(3R,5R)-5-benzyl-3-hydroxyoxolan-2-one |

InChI |

InChI=1S/C11H12O3/c12-10-7-9(14-11(10)13)6-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2/t9-,10-/m1/s1 |

Clé InChI |

QDWGWZDQSRYLTG-NXEZZACHSA-N |

SMILES isomérique |

C1[C@H](OC(=O)[C@@H]1O)CC2=CC=CC=C2 |

SMILES canonique |

C1C(OC(=O)C1O)CC2=CC=CC=C2 |

Synonymes |

harzialactone A harzialactone-A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.